

enzyme inhibition assay protocol for FAP using UAMC1110

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Compound of Interest

Compound Name: NH2-UAMC1110 TFA

Cat. No.: B10857370 Get Quote

Application Note and Protocol: Enzyme Inhibition Assay for Fibroblast Activation Protein (FAP) using UAMC1110

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of the majority of human epithelial carcinomas, as well as in areas of wound healing and fibrosis.[1][2][3] Its restricted expression in normal adult tissues makes it an attractive therapeutic and diagnostic target.[3][4] FAP possesses both dipeptidyl peptidase and collagenase activity, contributing to tumor growth, invasion, and immunosuppression.[2][4]

UAMC1110 is a potent and highly selective inhibitor of FAP.[5][6][7] This application note provides a detailed protocol for performing a FAP enzyme inhibition assay using UAMC1110, suitable for inhibitor screening and characterization. The assay is based on the cleavage of a fluorogenic peptide substrate by recombinant human FAP, and the inhibition of this activity by UAMC1110 is quantified by a decrease in the fluorescent signal.

Data Presentation



The inhibitory potency of UAMC1110 against FAP is typically determined by its half-maximal inhibitory concentration (IC50). The IC50 value can vary slightly depending on the specific assay conditions, such as enzyme and substrate concentrations.

Table 1: Reported IC50 Values for UAMC1110 against FAP

IC50 (nM)	Substrate Used	Source
4.17	Ala-Pro-AMC	[8]
3.2	Not Specified	[5]
0.43	Z-Gly-Pro-AMC	[6][7]
0.78 - 1.54	Not Specified	[1]

Experimental Protocol

This protocol is for a 96-well plate format fluorometric assay.

Materials and Reagents

- Recombinant Human FAP (rhFAP): (e.g., Bio-Techne Co. Ltd., Cat. 3715-SE-010)[8]
- FAP Substrate: Ala-Pro-AMC (Ala-Pro-7-amido-4-methylcoumarin) or Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)
- Inhibitor: UAMC1110
- Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[8]
- Dimethyl Sulfoxide (DMSO)
- 96-well black, flat-bottom plates
- Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm.[8][9]

Equipment

Fluorescent microplate reader



- Standard laboratory pipettes
- Incubator (37°C)
- Multichannel pipette (optional)

Procedure

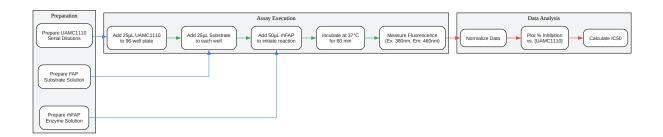
- Reagent Preparation:
 - Assay Buffer: Prepare a solution of 25 mM Tris, 250 mM NaCl, and adjust the pH to 7.4.
 - rhFAP Solution: Dilute the stock solution of rhFAP to a final concentration of 0.4 μg/mL in Assay Buffer.[8] Keep the enzyme on ice.
 - Substrate Solution: Prepare a 40 μM working solution of the FAP substrate (e.g., Gly-Pro-AMC) in Assay Buffer.[8]
 - UAMC1110 Stock Solution: Prepare a high concentration stock solution of UAMC1110 in DMSO (e.g., 10 mM).
 - UAMC1110 Dilutions: Perform a serial dilution of the UAMC1110 stock solution to generate a range of concentrations for IC50 determination (e.g., from 40 μM to 4 pM in 8 gradients).[8] The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]
- Assay Protocol:
 - \circ Add 25 μ L of the diluted UAMC1110 solutions (or vehicle control for 0% inhibition and buffer for 100% activity) to the wells of the 96-well plate.
 - Add 25 μL of the 40 μM substrate solution to each well.[8]
 - \circ To initiate the reaction, add 50 μ L of the 0.4 μ g/mL rhFAP solution to each well.[8] The final volume in each well will be 100 μ L.
 - Incubate the plate at 37°C for 60 minutes.[8]



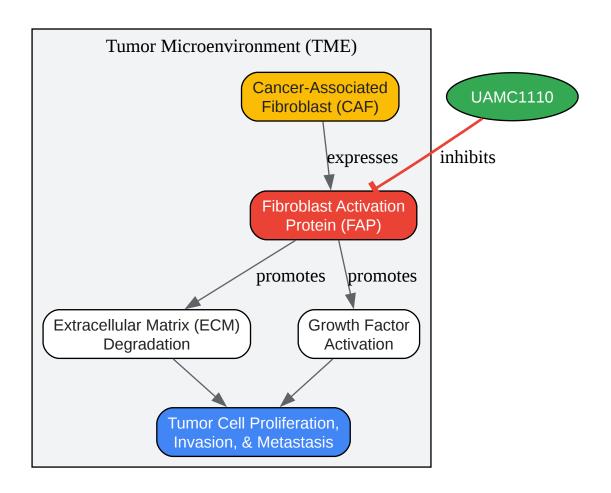
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells with buffer, substrate, and no enzyme).
 - Normalize the data by setting the fluorescence of the wells with enzyme and substrate but no inhibitor to 100% activity and the wells with no enzyme to 0% activity.
 - Plot the percentage of FAP activity against the logarithm of the UAMC1110 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations Experimental Workflow









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